molecular formula C14H14FNO3 B7550046 (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid

(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid

Cat. No. B7550046
M. Wt: 263.26 g/mol
InChI Key: NLRZFCYMJGHAAI-ABZNLYFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid, also known as EFPC, is a chemical compound that has been studied extensively for its potential use in scientific research. EFPC is a derivative of pyrrolidine, a cyclic organic compound commonly found in many natural products. EFPC has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid is not fully understood, but it is thought to involve the modulation of ion channels and the regulation of protein-protein interactions. (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been shown to interact with a range of proteins, including voltage-gated ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects:
(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the regulation of protein-protein interactions, and the inhibition of certain enzymes. (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been shown to have potential therapeutic benefits for a range of diseases, including cancer, neurological disorders, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid for use in lab experiments is its high affinity for certain proteins, which makes it a useful tool for studying their function and interactions. However, (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has some limitations, including its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid, including further investigation into its mechanism of action, its potential therapeutic benefits for various diseases, and its use as a tool for studying protein-protein interactions. Additionally, future research could focus on the development of new (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid derivatives with improved properties and potential therapeutic applications.
In conclusion, (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid is a promising compound for scientific research with a range of potential applications. Further study is needed to fully understand its mechanism of action and potential therapeutic benefits, but its high affinity for certain proteins makes it a useful tool for studying their function and interactions.

Synthesis Methods

(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process that involves the condensation of 2-fluorophenylacetic acid with L-proline, followed by reduction and cyclization. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been studied for its potential use in a range of scientific research applications, including as a tool for studying protein-protein interactions, as a modulator of ion channels, and as a potential therapeutic agent for the treatment of various diseases. (2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been shown to have a high affinity for certain proteins, making it a useful tool for studying their function and interactions.

properties

IUPAC Name

(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c15-11-5-2-1-4-10(11)7-8-13(17)16-9-3-6-12(16)14(18)19/h1-2,4-5,7-8,12H,3,6,9H2,(H,18,19)/b8-7+/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZFCYMJGHAAI-ABZNLYFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C=CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)/C=C/C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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